molecular formula C7H7N3O2 B13419046 methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate CAS No. 61043-18-3

methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13419046
CAS No.: 61043-18-3
M. Wt: 165.15 g/mol
InChI Key: JQGURSRHQYKAPV-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61043-18-3

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H7N3O2/c1-12-7(11)5-4-9-10-6(5)2-3-8/h4H,2H2,1H3,(H,9,10)

InChI Key

JQGURSRHQYKAPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1)CC#N

Origin of Product

United States

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